molecular formula C6H5BrO3S B1607370 2-bromobenzenesulfonic Acid CAS No. 576-92-1

2-bromobenzenesulfonic Acid

Cat. No. B1607370
CAS RN: 576-92-1
M. Wt: 237.07 g/mol
InChI Key: JUSXLWAFYVKNLT-UHFFFAOYSA-N
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Description

2-Bromobenzenesulfonic acid, also known by its IUPAC name as 2-Bromobenzenesulfonic acid, is a chemical compound with the molecular formula C6H5BrO3S . It has an average mass of 237.071 Da and a monoisotopic mass of 235.914276 Da .


Molecular Structure Analysis

The molecular structure of 2-bromobenzenesulfonic acid consists of a benzene ring substituted with a bromine atom and a sulfonic acid group . The molecular formula is C6H5BrO3S .


Chemical Reactions Analysis

2-Bromobenzenesulfonic acid can undergo various chemical reactions. For instance, it can be used in the preparation of 2-bromobenzenesulfonic acid phenyl ester and for the sufonylation during the synthesis of 2-bromobenzenesulfonamide . It can also undergo heating in the presence of dilute HCl .


Physical And Chemical Properties Analysis

2-Bromobenzenesulfonic acid is a slightly yellow crystalline powder . It has a molecular weight of 237.071 Da and a monoisotopic mass of 235.914276 Da .

Scientific Research Applications

Catalysis and Synthesis

2-Bromobenzenesulfonic acid is utilized in catalytic processes. For instance, a study demonstrated its use in palladium-catalyzed intramolecular direct arylation, revealing how electron-donating and electron-withdrawing substituents affect the reaction. This finding is significant for the field of organic synthesis and catalysis (Bheeter, Bera, & Doucet, 2012).

Halogenation Techniques

In the realm of halogenation, 2-bromobenzenesulfonic acid plays a role in the ring halogenation of polyalkylbenzenes. This application is crucial for developing novel compounds and has broad implications in organic chemistry (Bovonsombat & Mcnelis, 1993).

Metal-Organic Frameworks (MOFs)

Another significant application is in the synthesis of metal-organic frameworks (MOFs). Derivatives of 2-bromobenzenesulfonic acid have been used as linkers in MOFs, contributing to the development of materials with enhanced thermal stability, which is a substantial advancement in materials science (Mietrach, Muesmann, Christoffers, & Wickleder, 2009).

Coordination Polymers

2-Bromobenzenesulfonic acid derivatives are also utilized in the creation of rare organosilver(I) coordination polymers. These polymers have unique structural and electronic properties, making them of interest in coordination chemistry and material science (Deng et al., 2011).

Carbon Dioxide Activation

In environmental chemistry, derivatives of 2-bromobenzenesulfonic acid are used in the activation of carbon dioxide, particularly in nickel-catalyzed electrocarboxylation processes. This application is significant for carbon capture and utilization strategies (Amatore & Jutand, 1991).

Voltammetric Analysis

In analytical chemistry, sulfonated polyaniline coated with mercury film electrodes, which involve 2-bromobenzenesulfonic acid derivatives, are employed for the voltammetric analysis of metals in water. This technique is essential for environmental monitoring and water quality assessment (Fungaro, 2001).

Mechanism of Action

The mechanism of action of 2-bromobenzenesulfonic acid involves electrophilic aromatic substitution. The presence of the SO2R group at the C2 or C4 position of bromobenzene influences the reaction rates and yields .

Safety and Hazards

2-Bromobenzenesulfonic acid should be handled with care. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .

Future Directions

The future directions of 2-bromobenzenesulfonic acid could involve its use in the synthesis of various nitrogen heterocycles . It could also be used in the synthesis of polysubstituted benzenes .

properties

IUPAC Name

2-bromobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSXLWAFYVKNLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30276130
Record name 2-bromobenzenesulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromobenzenesulfonic Acid

CAS RN

576-92-1
Record name 2-bromobenzenesulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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